molecular formula C10H17ClO B13186523 2-(Chloromethyl)-2-cyclobutyloxane

2-(Chloromethyl)-2-cyclobutyloxane

Cat. No.: B13186523
M. Wt: 188.69 g/mol
InChI Key: CLOLWUHUNXFUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-2-cyclobutyloxane is an organic compound characterized by a cyclobutane ring substituted with a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-2-cyclobutyloxane typically involves the chloromethylation of cyclobutanone. One common method includes the reaction of cyclobutanone with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-2-cyclobutyloxane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form cyclobutanone derivatives.

    Reduction Reactions: Reduction of the chloromethyl group can yield cyclobutylmethanol.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution: Cyclobutylamines, cyclobutyl ethers.

    Oxidation: Cyclobutanone derivatives.

    Reduction: Cyclobutylmethanol.

Scientific Research Applications

2-(Chloromethyl)-2-cyclobutyloxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceutical agents.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-2-cyclobutyloxane involves its reactivity towards nucleophiles due to the presence of the electrophilic chloromethyl group. This reactivity allows it to participate in various substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-2-cyclopropylmethane
  • 2-(Chloromethyl)-2-cyclopentylmethane
  • 2-(Chloromethyl)-2-cyclohexylmethane

Uniqueness

2-(Chloromethyl)-2-cyclobutyloxane is unique due to its four-membered cyclobutane ring, which imparts distinct chemical properties compared to its analogs with three, five, or six-membered rings. The strain in the cyclobutane ring influences its reactivity and stability, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C10H17ClO

Molecular Weight

188.69 g/mol

IUPAC Name

2-(chloromethyl)-2-cyclobutyloxane

InChI

InChI=1S/C10H17ClO/c11-8-10(9-4-3-5-9)6-1-2-7-12-10/h9H,1-8H2

InChI Key

CLOLWUHUNXFUOC-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)(CCl)C2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.